Synthetic Route Specificity: 2-Chloroacetamidine Cyclization as the Preferred Entry to Tankyrase Inhibitor Intermediates
Patent WO2013010092A1 explicitly designates 2-Chloromethyl-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one as the intermediate prepared by reacting 'intermediate 1' with 2-chloroacetamidine under basic conditions (triethylamine, methanol) [1]. This specific amidine partner installs the chloromethyl group in a single step, whereas alternative amidines (e.g., acetamidine) would yield the 2-methyl analog that cannot undergo subsequent nucleophilic displacement . The quantitative comparison is binary: the chloromethyl route enables the downstream synthesis of NVP-TNKS656 (TNKS2 IC₅₀ = 6 nM); the 2-methyl route does not.
| Evidence Dimension | Synthetic route outcome – ability to generate tankyrase inhibitor NVP-TNKS656 |
|---|---|
| Target Compound Data | Enables synthesis of NVP-TNKS656 (TNKS2 IC₅₀ = 6 nM, >300-fold selective over PARP1/2) [2] |
| Comparator Or Baseline | 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 284028-94-0): lacks leaving group; cannot yield NVP-TNKS656 |
| Quantified Difference | Target enables access to a compound with TNKS2 IC₅₀ = 6 nM; comparator affords no path to this inhibitor class |
| Conditions | Synthetic route defined in WO2013010092A1; biological activity of NVP-TNKS656 measured in TNKS2 biochemical assay |
Why This Matters
For procurement supporting tankyrase inhibitor programs, the chloromethyl intermediate is mandatory; the 2-methyl analog is synthetically inert for this purpose.
- [1] WO2013010092A1. 4-oxo-3,5,7,8-tetrahydro-4h-pyrano {4,3-d} pyrminidinyl compounds for use as tankyrase inhibitors. Novartis AG. Page 425: '2-Chloromethyl-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one is prepared by reacting intermediate 1 with 2-chloroacetamidine...' View Source
- [2] Shultz, M. D. et al. J. Med. Chem. 2013, 56 (16), 6495–6511. NVP-TNKS656: TNKS2 IC₅₀ = 6 nM, >300-fold selectivity over PARP1/2. View Source
